molecular formula C14H13N3O3S B5966413 N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE

N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE

Cat. No.: B5966413
M. Wt: 303.34 g/mol
InChI Key: MUPBBZONGSNJBN-UHFFFAOYSA-N
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Description

N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE typically involves multiple stepsThe final step involves the acylation of the pyrimidine derivative with 4-methylbenzoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecule. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide
  • N’-hydroxy-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]pyridine-4-carboximidamide

Uniqueness

N-{2-[(4-HYDROXYPYRIMIDIN-2-YL)SULFANYL]ACETYL}-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-2-4-10(5-3-9)13(20)16-12(19)8-21-14-15-7-6-11(18)17-14/h2-7H,8H2,1H3,(H,15,17,18)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPBBZONGSNJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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